molecular formula C6H5Cl2NO B13125539 5-Chloro-3-(chloromethyl)pyridin-2-ol

5-Chloro-3-(chloromethyl)pyridin-2-ol

Cat. No.: B13125539
M. Wt: 178.01 g/mol
InChI Key: USIXMDUDMXRNNZ-UHFFFAOYSA-N
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Description

5-Chloro-3-(chloromethyl)pyridin-2(1H)-one: is an organic compound with the molecular formula C6H5Cl2NO and a molecular weight of 178.01 g/mol . This compound is known for its applications in the synthesis of various pharmaceuticals and agrochemicals. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(chloromethyl)pyridin-2(1H)-one typically involves the chlorination of 2-chloro-5-methylpyridine. The process includes the following steps:

    Starting Material: 2-chloro-5-methylpyridine.

    Catalyst: A suitable catalyst is added to the reaction mixture.

    Chlorination: Chlorine gas is bubbled through the reaction mixture under reflux conditions.

    Isolation: The product is isolated and purified.

Industrial Production Methods: In industrial settings, the production of 5-Chloro-3-(chloromethyl)pyridin-2(1H)-one follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, continuous flow of chlorine gas, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-(chloromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Oxidized pyridine compounds.

    Reduction Products: Reduced pyridine derivatives.

Scientific Research Applications

5-Chloro-3-(chloromethyl)pyridin-2(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(chloromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes or proteins by forming covalent bonds with them, thereby affecting their function. The exact molecular pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-3-(chloromethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specific pharmaceuticals and agrochemicals that require this unique structure .

Properties

IUPAC Name

5-chloro-3-(chloromethyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-2-4-1-5(8)3-9-6(4)10/h1,3H,2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIXMDUDMXRNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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